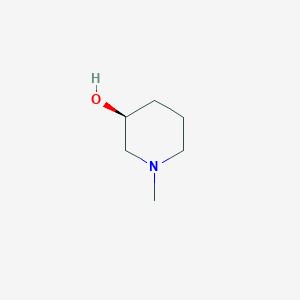
1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as 'FMME' is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule is a member of the triazole family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
Anticancer Properties
A series of substituted 2-phenylthiazole-4-carboxamide derivatives, closely related to the queried compound, have been synthesized and evaluated for cytotoxicity against various human cancer cell lines including breast, colorectal, and colon cancer. These studies revealed that specific substitutions, such as a methoxy group, significantly improved activity against certain cancer cell lines, demonstrating the potential of these compounds in cancer treatment (Aliabadi et al., 2010).
Crystal Structure and Synthesis
Research on similar compounds, such as 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, has been conducted to understand their crystal structure. This understanding is crucial for the synthesis and potential application of these compounds in various fields, including pharmaceuticals (Xu Liang, 2009).
Electrophilic and Nucleophilic Substitution Reactions
Investigations into the electrophilic and nucleophilic substitution reactions in triazole N-oxides and N-methoxytriazolium salts provide insights into the chemical properties and reactivity of triazole derivatives. Such studies are foundational for developing new compounds with targeted properties (Begtrup & Holm, 1981).
Diagnostic and Pharmaceutical Applications
The synthesis of compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the potential of triazole derivatives in diagnostic applications, such as in positron emission tomography (PET) imaging for studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Anticonvulsant Activity
Some triazole derivatives have shown pronounced anticonvulsant activity, surpassing the level of reference drugs like Depakine. These findings are significant for the development of new anticonvulsant medications (Perekhoda, 2015).
Catalyst- and Solvent-Free Synthesis
The catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide demonstrates an efficient and environmentally friendly approach to producing triazole derivatives. This method emphasizes the importance of green chemistry in pharmaceutical synthesis (Moreno-Fuquen et al., 2019).
Antitumor Activity
Studies on compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which are structurally related to the queried compound, have shown promising antitumor activity. Such research contributes to the ongoing search for effective cancer treatments (Hao et al., 2017).
Fluorescent Probes and Sensing
Compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have been used in developing fluorescent probes for sensing pH and metal cations. This application demonstrates the versatility of triazole derivatives in analytical chemistry and diagnostics (Tanaka et al., 2001).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-8-4-6-10-15(13)24-2)20-21-22(11)14-9-5-3-7-12(14)18/h3-10H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDNCIDUAYKGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2970819.png)
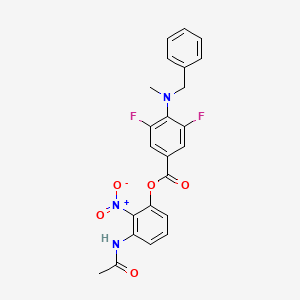

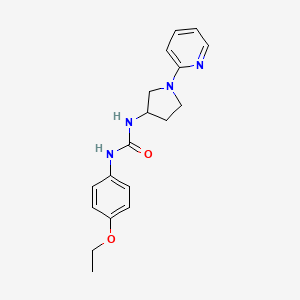
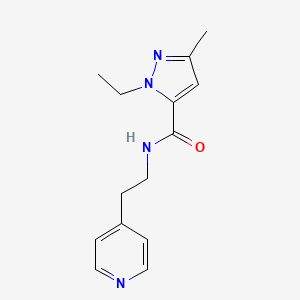
![2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2970825.png)
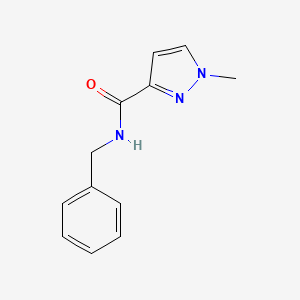
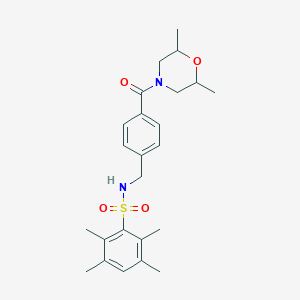
![4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B2970829.png)
![4-(3-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2970832.png)

![N-methyl-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea](/img/structure/B2970836.png)
